N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide ETB067 is an H-89 analog. It acts as a PKA and AKT1 inhibitor with specificity on no longer inhibiting CAMK2B and neither affecting viability of mice nor causing any detectable tissue damage at the dose given.
Brand Name: Vulcanchem
CAS No.: 1000995-79-8
VCID: VC0527481
InChI: InChI=1S/C21H22BrN3O2S/c1-16(13-17-5-7-19(22)8-6-17)14-24-11-12-25-28(26,27)21-4-2-3-18-15-23-10-9-20(18)21/h2-10,13,15,24-25H,11-12,14H2,1H3/b16-13+
SMILES: CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Molecular Formula: C21H22BrN3O2S
Molecular Weight: 460.4 g/mol

N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide

CAS No.: 1000995-79-8

Inhibitors

VCID: VC0527481

Molecular Formula: C21H22BrN3O2S

Molecular Weight: 460.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide - 1000995-79-8

CAS No. 1000995-79-8
Product Name N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide
Molecular Formula C21H22BrN3O2S
Molecular Weight 460.4 g/mol
IUPAC Name N-[2-[[(E)-3-(4-bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C21H22BrN3O2S/c1-16(13-17-5-7-19(22)8-6-17)14-24-11-12-25-28(26,27)21-4-2-3-18-15-23-10-9-20(18)21/h2-10,13,15,24-25H,11-12,14H2,1H3/b16-13+
Standard InChIKey NRPXZULHAHEPLF-DTQAZKPQSA-N
Isomeric SMILES C/C(=C\C1=CC=C(C=C1)Br)/CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
SMILES CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Canonical SMILES CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Appearance Solid powder
Description ETB067 is an H-89 analog. It acts as a PKA and AKT1 inhibitor with specificity on no longer inhibiting CAMK2B and neither affecting viability of mice nor causing any detectable tissue damage at the dose given.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ETB067; ETB-067; ETB 067;
Reference 1: Guo J, Parise RA, Joseph E, Egorin MJ, Lazo JS, Prochownik EV, Eiseman JL. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice. Cancer Chemother Pharmacol. 2009 Mar;63(4):615-25. doi: 10.1007/s00280-008-0774-y. Epub 2008 May 29. PubMed PMID: 18509642; PubMed Central PMCID: PMC2752825.
PubChem Compound 24748745
Last Modified Nov 11 2021
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